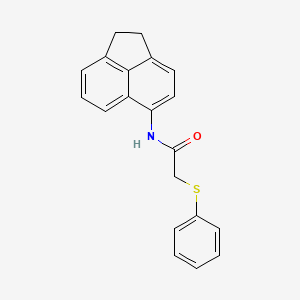

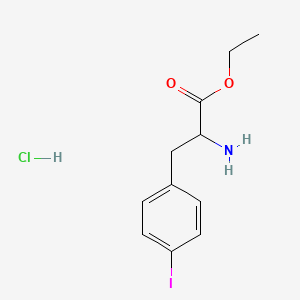

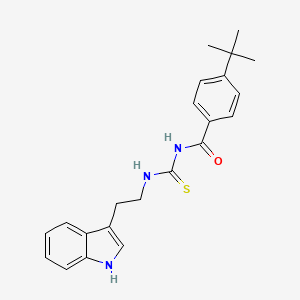

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee, UK. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Aplicaciones Científicas De Investigación

Glutaminase Inhibition

Compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are investigated for their therapeutic potential in cancer treatment, as GLS plays a critical role in tumor growth and survival. Structure-activity relationship (SAR) studies of these analogs offer opportunities to improve drug-like properties and aqueous solubility, with some analogs showing similar potency to BPTES and better solubility, highlighting their potential in attenuating the growth of certain cancer cells both in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Activity

Another application area is the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Studies have been aimed at developing compounds for treating bacterial and fungal infections, showing promising results in vitro for various synthesized derivatives. This research underscores the versatile applications of compounds related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).

Cyto-Genotoxicity Evaluation

Furthermore, the evaluation of cyto-genotoxic effects of related compounds on aquatic organisms has been conducted to understand environmental impacts. For instance, paracetamol (PCM), sharing the acetamide group, has been assessed for its sub-lethal effects on the freshwater bivalve Dreissena polymorpha using a battery of biomarkers. This research provides insights into the environmental safety and potential ecological risks of releasing pharmaceuticals and their analogs into water bodies, contributing to the development of safer drugs with minimal environmental footprints (Parolini et al., 2010).

Adamantyl Analogues for Analgesic Drugs

The synthesis and biological evaluation of adamantyl analogues of paracetamol, again leveraging the acetamide functionality, have shown important analgesic properties. The research into these analogues reveals their mechanism of action as selective TRPA1 channel antagonists, which may account for their analgesic effects without directly interacting with cannabinoid receptors or inhibiting COX enzymes. This approach illustrates the ongoing exploration of acetamide derivatives for developing potent analgesic drugs with specific targets (Fresno et al., 2014).

Propiedades

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c22-19(13-23-16-6-2-1-3-7-16)21-18-12-11-15-10-9-14-5-4-8-17(18)20(14)15/h1-8,11-12H,9-10,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPWPXZJTIPQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)